Synthetic Yield Comparison
Under microwave-assisted aminolysis conditions, N-(2-chlorophenyl)hexanamide is synthesized with an 86% yield. This is notably lower than the yield for the close structural analog N-phenylheptanamide (95%) under identical reaction parameters [1]. This difference in synthetic efficiency has direct implications for the cost and scalability of research involving this compound.
| Evidence Dimension | Synthetic yield (microwave-assisted aminolysis) |
|---|---|
| Target Compound Data | 86% |
| Comparator Or Baseline | N-phenylheptanamide: 95% |
| Quantified Difference | 9 percentage points lower |
| Conditions | Aminolysis of enolizable esters using potassium tert-butoxide (t-BuOK) under microwave irradiation [1] |
Why This Matters
This quantifies the efficiency of producing N-(2-chlorophenyl)hexanamide, allowing procurement to accurately budget for multi-step syntheses or large-scale purchases.
- [1] Polshettiwar, V., & Kaushik, M. P. (2005). Tighter ion pair effect and scale-up study in microwave assisted aminolysis of enolizable esters using potassium tert-butoxide. Indian Journal of Chemistry - Section B, 44(4), 773-777. View Source
